molecular formula C8H18ClNO B2890424 cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride CAS No. 2250242-32-9

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride

Cat. No.: B2890424
CAS No.: 2250242-32-9
M. Wt: 179.69
InChI Key: GILDWVBQWYAARG-KVZVIFLMSA-N
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Description

cis-4-(Aminomethyl)-1-methyl-cyclohexanol hydrochloride is a cyclohexanol derivative featuring a methyl group at position 1 and an aminomethyl (-CH$2$NH$2$) group at position 4 in the cis configuration. The hydrochloride salt enhances its stability and solubility in aqueous environments. This compound is likely utilized in pharmaceutical research as a synthetic intermediate or bioactive molecule due to its amine and hydroxyl functional groups.

Properties

IUPAC Name

4-(aminomethyl)-1-methylcyclohexan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(10)4-2-7(6-9)3-5-8;/h7,10H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILDWVBQWYAARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride can be achieved through several methods. One common approach involves the diastereoselective synthesis of cis-N-Boc-4-aminocyclohexanol using a reductive ring-opening method in a continuous flow system. This process utilizes hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols with high selectivity using a Raney nickel catalyst . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in THF-isopropyl alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the desired product, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, Raney nickel catalyst, sodium, and THF-isopropyl alcohol. The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions include various cis-4-aminocyclohexanol derivatives, which are valuable intermediates in the synthesis of active pharmaceutical ingredients and other biologically active compounds.

Scientific Research Applications

cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride has numerous scientific research applications, including:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: This compound is involved in the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between cis-4-(Aminomethyl)-1-methyl-cyclohexanol hydrochloride and related compounds are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Key Differences
cis-4-(Aminomethyl)-1-methyl-cyclohexanol hydrochloride Not specified C$8$H${18}$ClNO 193.67 1-methyl, 4-aminomethyl cis Unique 1-methyl group; enhanced hydrophobicity
cis-4-(Aminomethyl)cyclohexanol hydrochloride 1236132-25-4 C$7$H${16}$ClNO 165.67 4-aminomethyl cis Lacks 1-methyl group; simpler structure
cis-4-Amino-4-methylcyclohexanol hydrochloride 923598-04-3 C$7$H${16}$ClNO 165.67 4-amino, 4-methyl cis Amino group at position 4; no aminomethyl
Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride 61367-16-6 C$9$H${18}$ClNO$_2$ 207.68 4-amino, methyl ester cis Ester group instead of hydroxyl; higher lipophilicity
Tranexamic acid (cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride) 3667-38-7 C$8$H${16}$ClNO$_2$ 193.67 4-aminomethyl, carboxylic acid cis Carboxylic acid group; antifibrinolytic drug

Key Findings from Comparative Analysis

The aminomethyl group at position 4 provides a primary amine, which can participate in hydrogen bonding and salt formation, contrasting with the tertiary amine in cis-4-(dimethylamino)cyclohexanecarboxylic acid hydrochloride .

Stereochemical Influence: The cis configuration of substituents affects molecular geometry and intermolecular interactions. For example, cis-4-aminocyclohexanol isomers exhibit distinct chromatographic retention times compared to trans isomers (GC/MS separation, ), suggesting similar behavior for the target compound.

Functional Group Variations: Replacement of the hydroxyl group with a methyl ester (as in Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride ) increases lipophilicity and alters metabolic stability. Tranexamic acid’s carboxylic acid group confers anticoagulant properties, whereas the hydroxyl group in the target compound may favor different pharmacological pathways .

Synthetic and Purification Challenges :

  • Achieving high enantiomeric purity for cis isomers requires specialized techniques like chiral GC or HPLC (). The 1-methyl group in the target compound may complicate synthesis due to steric effects during ring functionalization.

Table 2: Physicochemical and Application Comparison

Property/Application cis-4-(Aminomethyl)-1-methyl-cyclohexanol hydrochloride Tranexamic Acid Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride
Solubility Moderate (hydrochloride salt enhances aqueous solubility) High (carboxylic acid) Low (ester group increases lipophilicity)
Biological Activity Potential CNS or antimicrobial agent (inferred) Antifibrinolytic Synthetic intermediate (ester hydrolysis)
Synthetic Utility Pharmaceutical intermediate Drug molecule Precursor for carboxylic acid derivatives

Research and Industrial Relevance

  • Pharmaceutical Development : The target compound’s dual functional groups (amine and hydroxyl) make it a versatile scaffold for drug discovery. Its methyl group could improve blood-brain barrier penetration compared to Tranexamic acid .
  • Analytical Chemistry : Separation techniques for cis/trans isomers (e.g., GC/MS in ) are critical for quality control in manufacturing.
  • Material Science: Hydrochloride salts of cyclohexanol derivatives are used in crystal engineering due to their ionic nature and hydrogen-bonding networks.

Biological Activity

Cis-4-(Aminomethyl)-1-methyl-cyclohexanol;hydrochloride, commonly referred to as cis-4-AMC, is a cyclohexanol derivative with significant implications in medicinal chemistry and biological research. This compound exhibits diverse biological activities, particularly in the context of cardiovascular health and enzyme interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₇H₁₅ClN₂O
  • Molecular Weight: 162.66 g/mol
  • Structure: The compound features a cyclohexanol ring with an aminomethyl side chain, which is responsible for its biological activity.

Cis-4-AMC exerts its effects primarily through interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Interaction: The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity.
  • Receptor Binding: The compound may bind to various receptors involved in cardiovascular regulation, influencing blood pressure and heart rate.
  • Signal Transduction Modulation: It can affect cellular signaling pathways by interacting with cell membranes.

Cardiovascular Effects

Research indicates that cis-4-AMC has potential applications in developing antihypertensive agents. Its ability to modulate blood pressure suggests it may be useful in treating hypertension and related cardiovascular conditions. Studies have shown that it can influence vascular smooth muscle function and endothelial responses.

Neuropharmacological Potential

The structural similarity of cis-4-AMC to other psychoactive compounds suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that it may exhibit neuroprotective properties, although further investigation is required to elucidate these effects fully.

Synthesis and Applications

Cis-4-AMC is utilized as an intermediate in synthesizing various biologically active molecules. Its application in studying enzyme mechanisms has provided insights into protein-ligand interactions essential for drug development .

Comparative Studies

Comparative studies between cis-4-AMC and its isomers (such as trans-4-AMC) reveal differences in pharmacological properties due to stereochemistry. For instance, the cis configuration has been associated with enhanced receptor binding affinity compared to its trans counterpart .

Data Table: Biological Activity Overview

Activity AreaObservationsReferences
Cardiovascular EffectModulates blood pressure; potential antihypertensive agent
Neuropharmacological ImpactPossible interactions with neurotransmitter systems; neuroprotective potential
Enzyme InteractionModulates enzyme activity through hydrogen bonding
Stereochemistry ComparisonDifferences in activity between cis and trans isomers

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